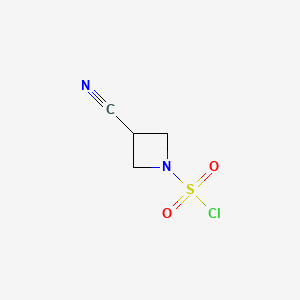

3-Cyanoazetidine-1-sulfonyl chloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Methodology

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of saturated heterocycles in organic synthesis and medicinal chemistry. organic-chemistry.orgrsc.orgresearchgate.net Their importance stems from the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique combination of stability for handling and reactivity that can be harnessed for specific chemical transformations. organic-chemistry.orgrsc.org This reactivity profile makes them valuable intermediates for the synthesis of more complex nitrogen-containing compounds. researchgate.net

The rigid, three-dimensional structure of the azetidine (B1206935) ring is a desirable feature in drug design, as it can impart conformational constraint on a molecule, potentially leading to higher binding affinity and selectivity for biological targets. acs.org Consequently, the azetidine motif is found in a number of biologically active compounds and natural products. rsc.org

Evolution of Synthetic Strategies for Azetidine Scaffolds

The construction of the strained azetidine ring has historically been a synthetic challenge. rsc.org However, significant advancements have been made, leading to a variety of synthetic strategies. Classical approaches include intramolecular cyclization reactions and [2+2] cycloadditions. rsc.org

More recent and sophisticated methods have emerged, providing access to a wider range of functionalized azetidines. These include:

Ring contraction of larger heterocycles, such as α-bromo N-sulfonylpyrrolidinones. nih.gov

Intramolecular C-H amination catalyzed by transition metals like palladium. rsc.org

Strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org

Intermolecular photocycloaddition reactions, such as the aza Paternò-Büchi reaction. rsc.orgchemshuttle.com

Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.gov

These modern methods have expanded the toolkit available to synthetic chemists, allowing for the preparation of diversely substituted azetidine building blocks.

Role of Sulfonyl Chloride Functionality in Azetidine Derivatization

The sulfonyl chloride group is a highly versatile functional group in organic synthesis, primarily serving as a precursor to sulfonamides. When attached to the nitrogen atom of the azetidine ring, as in N-sulfonylated azetidines, it plays a dual role. Firstly, the strongly electron-withdrawing sulfonyl group can activate the azetidine ring, influencing its reactivity. Secondly, and more importantly, it provides a reactive handle for the introduction of a wide array of substituents.

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a robust and widely used transformation. In the context of azetidine chemistry, an N-sulfonyl chloride derivative like 3-Cyanoazetidine-1-sulfonyl chloride is a key intermediate for creating libraries of N-substituted azetidine-3-carbonitriles. These subsequent sulfonamide derivatives can possess a range of chemical and biological properties, making this a powerful strategy in drug discovery and materials science.

Research Scope and Objectives Pertaining to this compound

While the broader field of azetidine chemistry is well-documented, specific research on this compound is less prevalent in publicly accessible literature. This compound, with its unique combination of a strained azetidine ring, a reactive sulfonyl chloride, and a synthetically versatile cyano group, represents a potentially valuable building block.

The primary objective of this article is to consolidate the available information on this specific compound and its related structures. By examining the synthesis of N-sulfonylated azetidines and the introduction of the cyano group onto the azetidine ring, we can infer the synthetic pathways and potential reactivity of this compound. The aim is to provide a comprehensive overview of its chemical properties and its prospective applications in advanced organic synthesis, thereby highlighting its potential for the development of novel chemical entities.

The cyano group, in particular, is a valuable functional moiety. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, offering numerous avenues for further molecular diversification. thieme-connect.com The presence of both the sulfonyl chloride and the cyano group on the azetidine scaffold makes this compound a bifunctional reagent with significant synthetic potential.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-cyanoazetidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMAFUVWZCQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Cyanoazetidine 1 Sulfonyl Chloride

Nucleophilic Reactivity at the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, making it a prime target for a variety of nucleophiles. This reactivity is central to the formation of a wide range of sulfonamide derivatives and other sulfur-containing compounds.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. organic-chemistry.orglibretexts.org In the case of 3-Cyanoazetidine-1-sulfonyl chloride, reaction with an amine proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion to yield the corresponding N-substituted 3-cyanoazetidine-1-sulfonamide.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group. A base, often an excess of the reacting amine or a non-nucleophilic base like triethylamine, is typically required to neutralize the hydrochloric acid byproduct. libretexts.org

This reaction is not limited to simple amines; nitrogen-containing heterocycles are also competent nucleophiles. They react similarly to form sulfonamides, expanding the diversity of accessible structures. The synthesis of heterocyclic sulfonamides is a common strategy in medicinal chemistry. nih.govnih.gov

Table 1: Representative Substitution Reactions with Amines and Heterocycles

| Nucleophile | Product | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | 3-Cyano-N-alkyl-azetidine-1-sulfonamide | Base (e.g., Triethylamine), Aprotic Solvent |

| Secondary Amine (R₂NH) | 3-Cyano-N,N-dialkyl-azetidine-1-sulfonamide | Base (e.g., Triethylamine), Aprotic Solvent |

| Heterocycle (e.g., Piperidine) | 1-(3-Cyanoazetidine-1-sulfonyl)piperidine | Base (e.g., Triethylamine), Aprotic Solvent |

This table presents generalized reactions based on the known reactivity of sulfonyl chlorides.

The interaction of this compound with carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is complex due to the presence of multiple electrophilic sites. While the sulfonyl chloride group is a hard electrophile, the nitrile group can also react with these powerful nucleophiles.

Reaction at the Sulfonyl Chloride: Grignard and organolithium reagents can attack the sulfonyl chloride. However, unlike the more controlled reaction with Gilman reagents (organocuprates) which can yield ketones from acyl chlorides, the high reactivity of Grignard and organolithium reagents can lead to over-addition or complex product mixtures when reacting with sulfonyl chlorides. chemistrysteps.comchemistrysteps.com

Reaction at the Nitrile Group: A more predictable reaction pathway involves the nucleophilic addition of organometallics to the nitrile carbon. Grignard reagents are well-known to add to nitriles to form an intermediate imine salt. masterorganicchemistry.com Subsequent acidic hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with a Grignard reagent (RMgX) could potentially yield a 3-acylazetidine derivative after workup. Organolithium reagents can also add to nitriles. chemistrysteps.com

The competition between these two reaction sites depends on factors like the nature of the organometallic reagent and the reaction conditions.

Table 2: Potential Reactions with Carbon-Based Nucleophiles

| Reagent | Potential Reaction Site | Intermediate/Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (RMgX) | Nitrile Carbon | Imine salt / Ketone (R-CO-) |

| Grignard Reagent (RMgX) | Sulfonyl Sulfur | Sulfone (R-SO₂-) |

| Organolithium (RLi) | Nitrile Carbon | Imine salt / Ketone (R-CO-) |

Sulfur Fluoride (B91410) Exchange (SuFEx) is a click chemistry transformation noted for the remarkable stability of the sulfonyl fluoride (R-SO₂F) bond, which allows for high reactivity and selectivity under specific catalytic conditions. nih.gov Sulfonyl chlorides, while not the primary substrates for SuFEx, are crucial precursors and reactive analogs in this field.

Sulfonyl chlorides are readily converted to their sulfonyl fluoride counterparts via halide exchange, often using reagents like potassium bifluoride (KHF₂). rhhz.netthieme-connect.com This conversion is a key step for accessing the stable hubs needed for SuFEx reactions.

Compared to sulfonyl fluorides, sulfonyl chlorides are significantly more reactive. While sulfonyl fluorides are often stable in harsh conditions, sulfonyl chlorides react readily with a wider range of nucleophiles, including water. nih.govacs.orgresearchgate.net This higher reactivity means that sulfonyl chlorides are less suited for the "click" concept of being inert except under specific catalytic activation. However, their reactivity is harnessed in traditional synthesis to create the sulfonamide and sulfonate ester linkages that SuFEx chemistry also targets, albeit under different principles of reactivity and stability. nih.govacs.org

Table 3: Comparison of Sulfonyl Chlorides and Sulfonyl Fluorides

| Feature | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl Fluoride (R-SO₂F) |

|---|---|---|

| Stability | Less stable, sensitive to hydrolysis nih.govresearchgate.net | Highly stable, resistant to hydrolysis and thermolysis rhhz.net |

| Reactivity | High general reactivity with nucleophiles magtech.com.cn | "Click" reactivity; requires activation (e.g., base, catalyst) nih.gov |

| Role in SuFEx | Precursor for synthesizing sulfonyl fluorides thieme-connect.com | Core functional group for SuFEx reactions nih.gov |

| Byproduct | Chloride (Cl⁻) | Fluoride (F⁻) |

Electrophilic Reactivity of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which is a key driver of its reactivity. rsc.org This inherent strain makes the ring susceptible to opening reactions, particularly when the nitrogen atom is substituted with an electron-withdrawing group like a sulfonyl chloride, which enhances the electrophilicity of the ring carbons.

The activation of the azetidine nitrogen by the sulfonyl group makes the α-carbons electrophilic and prone to attack by nucleophiles. This attack initiates a ring-opening cascade, relieving the inherent strain of the four-membered ring. Such strain-release reactions are a powerful tool for synthetic chemists, providing access to functionalized acyclic amine derivatives. bris.ac.ukunife.itnih.gov

The most common pathway in the ring-opening of N-sulfonylazetidines involves the cleavage of one of the carbon-nitrogen (C-N) bonds. This process is typically initiated by a nucleophile attacking one of the methylene (B1212753) carbons of the azetidine ring. The choice of nucleophile and reaction conditions can influence the outcome of the reaction.

For N-activated azetidines, this C-N bond cleavage is a favorable process driven by the release of ring strain. rsc.orgmdpi.com In contrast, cleaving a C-N bond in an unstrained ring like pyrrolidine (B122466) is significantly more challenging, highlighting the unique reactivity imparted by the azetidine scaffold. acs.orgnih.gov A transition-metal-free method for C-N bond cleavage in N-acylazetidines has been developed using a single-electron transfer mechanism, which underscores the susceptibility of these strained rings to cleavage. mdpi.comnih.gov This type of reactivity provides a route to linear, functionalized propane (B168953) derivatives from the 3-substituted azetidine core.

Strain-Release Driven Ring-Opening Reactions

Formation of Expanded Ring Systems

The strained nature of the azetidine ring in this compound makes it a suitable precursor for the synthesis of larger, more complex heterocyclic systems through ring expansion reactions. These transformations are often driven by the release of ring strain and can proceed through various mechanistic pathways.

One plausible pathway for ring expansion involves the intramolecular rearrangement of an intermediate formed upon reaction with a suitable reagent. For instance, in reactions analogous to those observed for other activated small rings, treatment of this compound with a base could lead to the formation of a transient, highly strained bicyclic intermediate. This intermediate could then undergo a concerted or stepwise rearrangement to afford a larger ring system. The regiochemical outcome of such expansions would be heavily influenced by the substitution pattern and the nature of the reaction conditions.

Another potential route to expanded ring systems is through a "cut-and-sew" or skeletal editing strategy. While specific examples for this compound are not documented, related methodologies on other strained rings suggest that transition-metal-catalyzed processes could mediate the insertion of a one or two-carbon component, leading to the formation of five- or six-membered rings, respectively. nih.gov

The following table illustrates hypothetical ring expansion reactions of this compound with different reagents, leading to various expanded ring systems.

| Reagent | Proposed Expanded Ring System | Plausible Mechanistic Pathway |

| Diazomethane (B1218177) | 1,2,5-Thiadiazepane derivative | Initial N-sulfonylation of diazomethane followed by intramolecular cyclization and ring expansion. |

| Arynes | Benzannulated medium-sized rings | Nucleophilic attack of the azetidine nitrogen onto the aryne, followed by intramolecular rearrangement. rsc.org |

| Ketenes | Fused β-lactam systems | [2+2] cycloaddition of the ketene (B1206846) across the C-N bond of the azetidine. nih.gov |

Reactivity of the Cyano Group

The cyano group in this compound is a versatile functional handle that can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the azetidine ring and the N-sulfonyl chloride group.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. frontiersin.org For instance, under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide. Reduction of the cyano group, typically with a hydride source like lithium aluminum hydride, would yield a primary amine.

Furthermore, the cyano group can be utilized in cycloaddition reactions. For example, it could react with azides to form tetrazoles or with dienes in Diels-Alder type reactions, although the latter would likely require thermal conditions and may compete with ring-opening pathways. nih.gov The Knoevenagel condensation of the carbon adjacent to the cyano group is also a possibility if the reaction conditions allow for the formation of a carbanion at this position. nih.govscirp.org

The table below summarizes some of the potential reactions involving the cyano group of this compound.

| Reagent/Condition | Product Functional Group | Reaction Type |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid / Amide | Hydrolysis |

| LiAlH₄ | Primary Amine | Reduction |

| NaN₃ | Tetrazole | Cycloaddition |

| Grignard Reagents (RMgX) | Ketone | Addition/Hydrolysis |

Mechanistic Investigations of Key Transformations

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) calculations are a powerful tool for investigating the reaction mechanisms of complex molecules like this compound. mit.edu Such computational studies can be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathways can be identified.

Predict Regioselectivity: In ring-opening reactions, DFT can help predict which C-N bond is more likely to cleave by comparing the activation energies of the different possible pathways. For this compound, calculations would likely show that the C3-N bond is susceptible to cleavage due to the stabilizing effect of the cyano group on a potential intermediate or transition state. magtech.com.cn

Elucidate the Role of Catalysts: The effect of Lewis acids or other catalysts on the reaction mechanism can be modeled to understand how they lower the activation barriers and influence the selectivity of the reaction. frontiersin.orgnih.gov

A hypothetical DFT study on the nucleophilic ring-opening of this compound might reveal the energy profile shown in the table below, comparing the attack at C2 and C4.

| Pathway | Nucleophile | Attack Position | Calculated Activation Energy (kcal/mol) |

| A | Methoxide | C4 | 18.5 |

| B | Methoxide | C2 | 22.1 |

This is a hypothetical data table for illustrative purposes.

Transition State Analysis in Azetidine Ring Transformations

The geometry and energy of the transition state are key determinants of the rate and selectivity of a reaction. For the ring transformations of this compound, transition state analysis, often performed using computational methods, can provide valuable insights. nih.gov

In a nucleophilic ring-opening reaction, the transition state would involve the simultaneous breaking of a C-N bond of the azetidine ring and the formation of a new bond with the nucleophile. The geometry of this transition state would likely be influenced by the nature of the nucleophile and the substituents on the azetidine ring. For instance, a bulky nucleophile might favor a transition state where it attacks the less sterically hindered carbon atom.

In the context of ring expansion, the transition state could involve a concerted pericyclic rearrangement or a stepwise process with a discrete intermediate. Identifying the structure of the transition state would clarify the stereochemical outcome of the reaction.

Influence of Substituents on Regioselectivity and Stereoselectivity

The substituents on the azetidine ring play a critical role in directing the regioselectivity and stereoselectivity of its reactions. rsc.org In this compound, both the N-sulfonyl chloride and the C3-cyano groups exert significant electronic and steric effects.

N-Sulfonyl Chloride Group: This strongly electron-withdrawing group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. It also serves as a good leaving group in reactions that involve cleavage of the N-S bond.

C3-Cyano Group: The electron-withdrawing nature of the cyano group can influence the regioselectivity of ring-opening reactions. It can stabilize a negative charge on the adjacent carbon, potentially favoring pathways that involve the formation of a carbanion at C3. Conversely, it can also influence the electrophilicity of the ring carbons. magtech.com.cn

The interplay of these electronic effects, along with steric considerations, will determine the preferred site of attack for an incoming nucleophile. For example, a small nucleophile might preferentially attack the more electronically activated C4 position, while a bulkier nucleophile might be directed to the C2 position due to steric hindrance.

The following table illustrates the predicted major regioisomer in the nucleophilic ring-opening of a hypothetical series of 3-substituted azetidine-1-sulfonyl chlorides, highlighting the influence of the C3-substituent.

| C3-Substituent | Nucleophile | Predicted Major Regioisomer (Attack at C2 vs. C4) |

| -CN | Methoxide | Attack at C4 |

| -CH₃ | Methoxide | Attack at C2 |

| -Ph | Methoxide | Attack at C4 |

This is a hypothetical data table for illustrative purposes.

Stability and Reactivity Under Various Reaction Conditions

The stability of this compound is a critical factor to consider when planning its synthesis, purification, and subsequent reactions. Both the sulfonyl chloride and the strained azetidine ring contribute to its reactivity and potential instability under certain conditions.

Sulfonyl Chloride Moiety: Sulfonyl chlorides are known to be sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid. wikipedia.org They can also be thermally unstable, with stability generally decreasing from fluorides to chlorides to bromides. nih.govrsc.org Therefore, reactions involving this compound should ideally be carried out under anhydrous conditions and at controlled temperatures.

Azetidine Ring: The strained four-membered ring is susceptible to ring-opening under both acidic and basic conditions. Strong acids can protonate the nitrogen atom, making the ring more prone to nucleophilic attack. youtube.com Strong bases can deprotonate the carbon atoms alpha to the sulfonyl group or the cyano group, potentially leading to elimination or rearrangement reactions.

The reactivity of this compound will also be dependent on the solvent used. Polar aprotic solvents are often suitable for reactions involving nucleophilic substitution, while non-polar solvents might be preferred for certain cycloadditions or rearrangements.

The following table provides a qualitative assessment of the stability of this compound under different conditions.

| Condition | Stability | Potential Reactions |

| Neutral, Anhydrous, < 25 °C | Relatively Stable | Suitable for storage and handling |

| Aqueous Acid (e.g., HCl) | Unstable | Hydrolysis of sulfonyl chloride, acid-catalyzed ring-opening |

| Aqueous Base (e.g., NaOH) | Unstable | Hydrolysis of sulfonyl chloride, base-catalyzed ring-opening, elimination |

| Elevated Temperature (> 80 °C) | Potentially Unstable | Decomposition, polymerization, ring-opening |

Applications of 3 Cyanoazetidine 1 Sulfonyl Chloride As a Synthetic Building Block

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The inherent ring strain and the presence of multiple reactive sites in 3-cyanoazetidine derivatives make them ideal starting points for the assembly of complex molecular frameworks. The strategic manipulation of the cyano group and the nitrogen-bound sulfonyl group allows for the construction of a variety of polycyclic and heterocyclic systems.

Fused Ring Systems Containing Azetidine (B1206935) Moieties

The synthesis of fused ring systems incorporating the azetidine moiety often involves the initial functionalization of the 3-cyanoazetidine core, followed by intramolecular cyclization reactions. A key strategy involves the reduction of the nitrile group to a primary amine. This transformation unlocks a pathway to a variety of fused bicyclic structures.

For instance, a densely functionalized azetidine ring system can be diversified to generate a wide array of fused scaffolds. nih.gov The process can begin with a protected 3-cyanoazetidine derivative, which undergoes reduction of the nitrile to a primary amine using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting amine can then be acylated, for example, with bromoacetyl chloride, to introduce a reactive handle. Subsequent intramolecular nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the bromoacetyl group, can lead to the formation of a fused piperazinone ring system.

Another approach to fused systems involves ring-closing metathesis (RCM). Starting from an N-alkenyl-3-aminomethylazetidine derivative, which can be obtained from the corresponding 3-cyanoazetidine, RCM can be employed to construct larger fused rings, such as eight-membered rings. nih.gov The resulting unsaturated fused system can be further modified, for instance, by reduction of the double bond, to yield saturated bicyclic compounds.

| Starting Material | Key Transformation | Fused Ring System | Reference |

| N-Protected 3-Cyanoazetidine | Nitrile reduction, acylation, intramolecular cyclization | Azetidine-fused piperazinone | nih.gov |

| N-Alkenyl-3-aminomethylazetidine | Ring-closing metathesis | Azetidine-fused eight-membered ring | nih.gov |

Bridged Azetidine Derivatives

The construction of bridged azetidine derivatives represents a significant synthetic challenge due to the increased ring strain and conformational rigidity. However, intramolecular strategies starting from appropriately functionalized 3-cyanoazetidine precursors can provide access to these complex architectures.

A notable method involves an intramolecular Mannich-type reaction. A precursor can be designed where the azetidine nitrogen and a carbon nucleophile are tethered. Activation of an electrophilic position on the azetidine ring can then trigger an intramolecular cyclization to form a bridged system. While direct examples starting from 3-cyanoazetidine-1-sulfonyl chloride are not extensively documented, the principles of intramolecular cyclization on the azetidine core are well-established. frontiersin.org

Another conceptual approach involves intramolecular carbene insertion reactions. acs.org A diazo group could be introduced at a position that, upon conversion to a carbene, can insert into a C-H bond on the azetidine ring, thereby forming a bridged structure. The synthesis of the required diazo-functionalized azetidine precursor would be a critical step in this strategy.

Spirocyclic Azetidine Systems

Spirocyclic scaffolds containing an azetidine ring are of significant interest in drug discovery as they introduce three-dimensionality and novel structural motifs. 3-Cyanoazetidine derivatives serve as valuable precursors for the synthesis of these spirocycles.

One effective strategy involves the metalation of a protected 3-cyanoazetidine at the C3 position, followed by reaction with an electrophile. nih.gov For example, treatment of N-protected 3-cyanoazetidine with a strong base like lithium tetramethylpiperidide (LiTMP) generates a carbanion at the 3-position. This anion can then be trapped with a suitable dielectrophile, leading to the formation of a spirocyclic ring. For instance, reaction with a bifunctional electrophile can lead to the construction of a spirocyclic piperidine (B6355638) ring fused to the azetidine at the C3 position.

Furthermore, the synthesis of "angular" spirocyclic azetidines has been achieved through the reaction of alkenes with Graf's isocyanate to form a β-lactam, which is subsequently reduced. researchgate.netnih.gov Although not directly starting from this compound, this highlights the versatility of azetidine-containing intermediates in spirocycle synthesis.

| Starting Material | Key Transformation | Spirocyclic System | Reference |

| N-Protected 3-Cyanoazetidine | Metalation at C3, reaction with a dielectrophile | Spiro[azetidine-3,3'-piperidine] | nih.gov |

| Alkene and Graf's isocyanate | [2+2] Cycloaddition, reduction | "Angular" Spirocyclic Azetidine | researchgate.netnih.gov |

Diversification Strategies and Library Synthesis

The amenability of this compound and its derivatives to a variety of chemical transformations makes it an excellent scaffold for the generation of chemical libraries for high-throughput screening.

Post-Synthetic Functionalization of Azetidine Cores

Post-synthetic modification allows for the rapid generation of a diverse range of analogs from a common azetidine core. The cyano and sulfonyl chloride groups of the parent molecule are key handles for such diversification.

The sulfonyl chloride moiety is highly reactive towards nucleophiles, allowing for the straightforward introduction of a wide array of substituents on the azetidine nitrogen. Reaction with amines, alcohols, and thiols can generate libraries of sulfonamides, sulfonates, and thio-sulfonates, respectively.

The cyano group at the C3 position offers another point of diversification. As previously mentioned, it can be reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or reductive amination to introduce a vast number of side chains. nih.gov Moreover, the α-proton to the cyano group can be deprotonated to form a carbanion, which can then be reacted with various electrophiles to create 3,3-disubstituted azetidines.

Solid-Phase Synthesis of Azetidine-Based Libraries

Solid-phase synthesis is a powerful tool for the efficient production of large chemical libraries. The sulfonyl chloride group of this compound is well-suited for anchoring the molecule to a solid support. For example, a resin functionalized with a primary or secondary amine can react with the sulfonyl chloride to form a stable sulfonamide linker.

Once attached to the solid support, the azetidine core can be elaborated upon using various chemical transformations. The cyano group can be modified as described in the post-synthetic functionalization section. A notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.govnih.gov In this synthesis, a spirocyclic azetidine scaffold, derived from a 3-cyanoazetidine precursor, was attached to a solid support and then diversified by reacting with a master list of reagents, including sulfonyl chlorides, isocyanates, and carboxylic acids, to generate the final library members. frontiersin.org

| Strategy | Key Functional Group | Example Application | Reference |

| Post-Synthetic Functionalization | Sulfonyl chloride | Reaction with a library of amines to form diverse sulfonamides | - |

| Post-Synthetic Functionalization | Cyano group | Reduction to amine followed by acylation with various acids | nih.gov |

| Solid-Phase Synthesis | Sulfonyl chloride | Attachment to an amine-functionalized resin | - |

| Solid-Phase Synthesis | Diversification on-resin | Synthesis of a 1976-membered spirocyclic azetidine library | nih.govfrontiersin.orgnih.gov |

Development of Diverse Molecular Scaffolds

This compound serves as a valuable starting material for the generation of a wide array of complex molecular scaffolds, including fused, bridged, and spirocyclic ring systems. The inherent reactivity of the sulfonyl chloride and the cyano group, coupled with the conformational rigidity of the azetidine ring, allows for a variety of chemical transformations to build molecular diversity.

Research into the diversification of similar 2-cyanoazetidine frameworks has highlighted the potential of these building blocks. nih.gov The cyano group can be readily reduced to a primary amine, which can then be further functionalized. For instance, treatment with o-nitrobenzenesulfonyl chloride after reduction of the nitrile furnishes a sulfonamide that can participate in subsequent cyclization reactions. nih.gov This amine functionality is a key handle for constructing more elaborate structures.

Furthermore, the azetidine nitrogen, after appropriate manipulation of the sulfonyl chloride group, can be involved in intramolecular reactions. For example, N-alkylation with moieties containing a terminal olefin, followed by ring-closing metathesis, has been shown to produce azetidine-fused eight-membered rings. nih.gov This demonstrates the utility of the azetidine core in accessing larger, often challenging, ring systems.

The generation of spirocyclic systems is another significant application. Metalation of the carbon atom bearing the cyano group, followed by reaction with an electrophile, can initiate the formation of a new ring spiro-fused to the azetidine. nih.gov This approach has been successfully employed to create novel spirocyclic azetidine scaffolds, which are of increasing interest in medicinal chemistry due to their three-dimensional nature. nih.gov

The following table outlines representative transformations starting from a cyanoazetidine core that lead to diverse molecular scaffolds:

| Starting Material Precursor | Reagents | Resulting Scaffold Type | Reference |

| 2-Cyanoazetidine derivative | 1. DIBAL-H 2. o-Nitrobenzenesulfonyl chloride | Fused bicyclic systems | nih.gov |

| N-Allyl-azetidine derivative | Grubbs' Catalyst | Azetidine-fused macrocycles | nih.gov |

| 2-Cyanoazetidine derivative | 1. LiTMP 2. Electrophilic partner | Spirocyclic azetidines | nih.gov |

Precursor to Advanced Functional Materials and Molecular Probes (Excluding Biological Activities)

The unique structural and electronic properties of this compound make it an attractive precursor for the development of advanced functional materials and molecular probes for chemical biology, independent of its own biological activity.

Integration into Polymer and Copolymer Architectures

The strained four-membered ring of the azetidine moiety in this compound suggests its potential as a monomer for ring-opening polymerization (ROP). Both cationic and anionic ROP mechanisms have been explored for various azetidine derivatives. researchgate.netacs.orgnih.gov

Specifically, the presence of an electron-withdrawing sulfonyl group on the azetidine nitrogen has been shown to facilitate anionic ring-opening polymerization (AROP). acs.orgnih.gov Studies on N-(tolylsulfonyl)azetidines have demonstrated that living anionic polymerization can be achieved, leading to the formation of linear poly(trimethylenimine) with controlled molecular weights and narrow dispersities. acs.orgnih.gov This suggests that this compound could potentially undergo a similar AROP, initiated by a suitable nucleophile attacking one of the ring carbons, leading to a polymer with pendant cyano-substituted side chains.

The sulfonyl chloride functionality itself could also be exploited in polymerization reactions. For example, it can react with difunctional nucleophiles, such as diols or diamines, in a step-growth polymerization to form polysulfonamides or polysulfonates. This would incorporate the cyanoazetidine moiety as a recurring unit within the polymer backbone.

The potential for copolymerization is also significant. This compound could be copolymerized with other cyclic monomers, such as other substituted azetidines or aziridines, to tailor the properties of the resulting copolymer. acs.org The ability to create block copolymers by sequential monomer addition has also been demonstrated with N-sulfonylated azetidines, opening up possibilities for creating well-defined nanostructures. acs.orgnih.gov

Development of Chiral Ligands and Catalysts

The rigid azetidine framework is an excellent scaffold for the design of chiral ligands for asymmetric catalysis. The defined stereochemistry of a chiral this compound precursor can be translated into a chiral ligand, where the substituents on the azetidine ring create a specific chiral environment around a coordinated metal center.

The cyano and sulfonyl chloride groups offer versatile handles for the introduction of coordinating moieties. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further elaborated. The sulfonyl chloride can be reacted with a variety of nucleophiles, including chiral amines or alcohols, to introduce additional coordinating atoms and steric bulk.

The development of C2-symmetric ligands, which are often highly effective in asymmetric catalysis, is a plausible strategy. By starting with a chiral azetidine precursor, it is possible to synthesize bidentate or tridentate ligands where the coordinating groups are arranged in a C2-symmetric fashion. The synthesis of chiral C2-symmetric 2,4-disubstituted azetidines has been reported to be effective as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. While not our specific starting material, the principle of using a substituted azetidine scaffold is well-established.

The following table provides examples of how the functional groups of this compound could be theoretically modified to create chiral ligands:

| Functional Group | Transformation | Resulting Coordinating Group |

| Cyano | Hydrolysis | Carboxylic Acid |

| Cyano | Reduction | Primary Amine |

| Sulfonyl Chloride | Reaction with Chiral Amino Alcohol | Sulfonamide with Hydroxyl Group |

| Sulfonyl Chloride | Reaction with Pyridine Derivative | Pyridyl Sulfonamide |

Synthesis of Molecular Probes for Chemical Biology Studies (Excluding Biological Application Data)

The construction of molecular probes for chemical biology often requires a scaffold that allows for the precise installation of reporter groups, such as fluorophores, and reactive groups for target engagement. This compound provides a platform for such constructions.

The incorporation of azetidine rings into fluorescent dyes has been shown to enhance their photophysical properties, including quantum yield and photostability. nih.govresearchgate.netvanderbilt.edu The azetidine moiety can rigidify the structure of a fluorophore, reducing non-radiative decay pathways. It has been demonstrated that substituents at the 3-position of the azetidine ring can be used to fine-tune the emission properties of the resulting fluorophore. nih.gov

The cyano group of this compound can be chemically manipulated to serve as an attachment point for a chromophore. For instance, it could be converted into a carboxylic acid or an amine, which can then be coupled to a fluorescent scaffold using standard amide bond formation chemistry.

Alternatively, the entire this compound molecule can be viewed as a building block to be incorporated into a larger probe structure. The sulfonyl chloride is a highly reactive group that can readily form stable sulfonamide linkages with amine-containing molecules, including fluorescent dyes or biomolecule-targeting ligands. This allows for a modular approach to probe synthesis.

The following table outlines potential synthetic strategies for developing molecular probes from this compound:

| Probe Component | Attachment Strategy |

| Fluorophore | Reaction of an amine-functionalized fluorophore with the sulfonyl chloride group. |

| Biotin Tag | Conversion of the cyano group to an amine, followed by acylation with biotin-NHS ester. |

| Photo-crosslinker | Reaction of the sulfonyl chloride with a nucleophilic photo-crosslinking moiety. |

Theoretical and Computational Studies on 3 Cyanoazetidine 1 Sulfonyl Chloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 3-Cyanoazetidine-1-sulfonyl chloride. These calculations provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule, which are fundamental to its chemical nature.

DFT calculations, often performed with a basis set such as 6-311G+(d,p), can be used to optimize the geometry of the molecule to its lowest energy state. nih.gov For the azetidine (B1206935) ring, these calculations would likely reveal the degree of ring pucker, a characteristic feature of four-membered heterocycles that influences their stability and reactivity. The bond lengths and angles involving the sulfonyl chloride group (-SO₂Cl) and the cyano group (-CN) are also of significant interest. The S=O and S-Cl bond lengths, for instance, are indicative of the electrophilicity of the sulfur atom.

The electronic structure can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would be expected to show a highly positive (electron-deficient) region around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophilic attack. The nitrogen atom of the cyano group would exhibit a region of negative potential.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of understanding electronic structure. The energy and localization of the LUMO are particularly important for predicting reactivity towards nucleophiles. In this molecule, the LUMO is anticipated to be localized predominantly on the sulfonyl chloride moiety, further supporting its role as the primary electrophilic center.

Table 1: Calculated Molecular Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific literature values were not found. The values are based on typical ranges for similar functional groups.)

| Property | Calculated Value |

| Bond Lengths (Å) | |

| S=O | 1.43 |

| S-Cl | 2.07 |

| S-N | 1.68 |

| C-C (ring) | 1.55 |

| C-N (ring) | 1.47 |

| C≡N | 1.15 |

| **Bond Angles (°) ** | |

| O=S=O | 122.0 |

| O=S=Cl | 108.5 |

| O=S-N | 107.0 |

| Cl-S-N | 105.0 |

| Electronic Properties | |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis Relevant to Reactivity

The four-membered azetidine ring is not planar and can exist in different puckered conformations. The specific conformation adopted by this compound can significantly influence its reactivity. Conformational analysis, typically performed using computational methods, involves mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them.

For this compound, the puckering of the azetidine ring and the rotation around the S-N bond are the most important conformational degrees of freedom. The puckering of the ring can place the cyano group in either an axial or equatorial-like position relative to the general plane of the ring. The energy difference between these conformers will determine their relative populations at a given temperature.

The orientation of the bulky sulfonyl chloride group relative to the azetidine ring is also crucial. Steric interactions between the sulfonyl chloride and the ring substituents can favor certain rotational conformers. These conformational preferences can, in turn, affect the accessibility of the electrophilic sulfur atom to incoming nucleophiles, thereby modulating the compound's reactivity. For instance, a conformation that sterically shields the sulfonyl chloride group would be expected to be less reactive.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational models can predict the reactivity and selectivity of this compound in various organic reactions. Reactivity indices derived from DFT calculations, such as the Fukui function, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.gov

For this compound, the primary site for nucleophilic attack is expected to be the sulfur atom of the sulfonyl chloride group. This is due to its high positive charge and the presence of a good leaving group (chloride). The cyano group offers another potential reaction site, for example, for reduction or hydrolysis.

Computational studies can also predict the selectivity of reactions. For instance, if a reaction could potentially occur at multiple sites, the calculated activation energies for each pathway can indicate the most likely product. In reactions with nucleophiles, the high electrophilicity of the sulfonyl chloride group suggests that reactions will predominantly occur at this site, leading to the formation of sulfonamides. The azetidine ring itself could also be a target for ring-opening reactions under certain conditions, although the sulfonyl chloride is expected to be more reactive.

Modeling of Reaction Mechanisms and Energy Landscapes

A deeper understanding of the reactivity of this compound can be achieved by modeling the detailed mechanisms of its reactions. This involves locating the transition states and intermediates along the reaction pathway and calculating their energies. The resulting energy landscape provides a quantitative picture of the reaction's feasibility and kinetics.

For example, the reaction of this compound with a primary amine to form a sulfonamide would proceed through a nucleophilic substitution at the sulfur atom. Computational modeling could elucidate whether this reaction follows a concerted or a stepwise mechanism. In a stepwise mechanism, a tetrahedral intermediate would be formed, and the energy of this intermediate and the barriers for its formation and collapse would be calculated.

These models can also explore competing reaction pathways. For example, under basic conditions, elimination reactions could potentially compete with substitution. By calculating the activation energies for both pathways, it is possible to predict the reaction conditions that would favor the desired product.

In Silico Design of Novel Azetidine-Based Reagents

The structural and reactivity information gleaned from computational studies of this compound can be leveraged for the in silico design of novel reagents. nih.govnih.govpeerscientist.comresearchgate.netresearchgate.net By modifying the substituents on the azetidine ring or by replacing the chloride on the sulfonyl group, new reagents with tailored properties can be designed and evaluated computationally before any synthetic work is undertaken.

For instance, introducing electron-withdrawing or electron-donating groups onto the azetidine ring could modulate the electrophilicity of the sulfonyl chloride. This would allow for the fine-tuning of the reagent's reactivity for specific applications. The cyano group could also be replaced with other functional groups to introduce new synthetic handles or to alter the molecule's physical properties, such as solubility.

Computational screening of virtual libraries of such designed compounds can be performed to identify candidates with desirable electronic properties or predicted reactivity profiles. nih.gov This in silico approach can significantly accelerate the discovery and development of new and useful chemical tools based on the azetidine scaffold.

Advanced Characterization Techniques for Elucidating Reaction Mechanisms and Complex Structures

Spectroscopic Methods for Mechanistic Insights (beyond basic identification)

Spectroscopic techniques offer a dynamic window into the molecular world, enabling the study of structure and reactivity. For a strained and reactive molecule like 3-cyanoazetidine-1-sulfonyl chloride, advanced spectroscopic methods are vital for moving beyond simple confirmation to a detailed understanding of its conformational landscape and reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Advanced, multi-dimensional NMR experiments are particularly powerful for characterizing the rigid, strained four-membered ring of azetidine (B1206935) derivatives.

The configurational assignment of azetidines can be determined from ¹H NMR data, specifically the coupling constants of the heterocyclic protons. ipb.pt For the this compound ring, the vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, allowing for the differentiation of cis and trans relationships. ipb.pt

Key 2D NMR techniques and their applications include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining through-space proximity of protons. For the azetidine ring, NOESY can reveal the spatial relationship between the cyano-group substituent and the ring protons, providing definitive evidence of stereochemistry and the preferred puckered conformation of the ring. ipb.pt

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling networks, confirming the connectivity of protons within the azetidine ring. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton directly to the carbon atom to which it is attached, allowing for unambiguous assignment of ¹H and ¹³C signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range (2-3 bond) couplings between protons and carbons. This is crucial for confirming the connection of the sulfonyl chloride and cyano groups to the azetidine core by observing correlations between ring protons and the carbons of these functional groups. ipb.pt

The combination of these experiments allows for a complete and unambiguous assignment of all proton and carbon signals and provides a detailed picture of the molecule's solution-state conformation and stereochemistry. mdpi.com

Table 1: Application of Advanced NMR Techniques for this compound

| NMR Experiment | Information Gained | Specific Application to this compound |

|---|---|---|

| ¹H-¹H COSY | Identifies scalar-coupled protons. | Confirms the proton connectivity pattern within the azetidine ring. |

| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. | Unambiguously assigns protonated carbons in the azetidine ring. |

| ¹H-¹³C HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Confirms the attachment points of the cyano and sulfonyl chloride groups to the ring. |

| NOESY/ROESY | Detects protons that are close in three-dimensional space. | Determines the stereochemical orientation of the cyano group relative to ring protons and elucidates the ring's puckered conformation. ipb.pt |

Mass spectrometry (MS) is an ultra-sensitive analytical technique ideal for monitoring reaction progress and identifying transient, low-abundance intermediates that are key to understanding reaction mechanisms. nih.gov For the synthesis of this compound, MS provides crucial real-time data that is often inaccessible by other methods.

Soft ionization techniques, particularly Electrospray Ionization (ESI-MS) , are well-suited for this purpose as they can transfer ions from solution into the gas phase with minimal fragmentation. nih.gov This allows for the direct observation of reactants, products, and any charged or easily ionizable intermediates or byproducts in the reaction mixture. For instance, in reactions involving the chlorination of a precursor to form the sulfonyl chloride, ESI-MS could potentially detect key intermediates, providing direct evidence for the operative reaction pathway. rsc.orgmdpi.com

Tandem mass spectrometry (MS/MS) further enhances mechanistic studies. In an MS/MS experiment, an ion of interest (e.g., a suspected intermediate) is mass-selected, subjected to collision-induced dissociation (CID), and its fragmentation pattern is analyzed. This fragmentation signature provides structural information that can be used to confirm the identity of the intermediate.

For quantitative analysis during reaction optimization, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique. nih.gov By pre-defining a specific fragmentation transition (precursor ion → product ion), MRM can accurately quantify the formation of this compound even in a complex crude reaction matrix, facilitating high-throughput optimization of reaction conditions. nih.govnih.gov

Table 2: Hypothetical Reaction Monitoring by ESI-MS

| Species | Role | Expected Observation | Mechanistic Insight |

|---|---|---|---|

| Azetidine-3-carbonitrile (B1291615) | Starting Material | Signal for [M+H]⁺ decreases over time. | Tracks consumption of the primary reactant. |

| Chlorinating Agent Complex | Potential Intermediate | Transient signal for a complex between the precursor and the reagent. | Provides evidence for the initial activation step. |

| This compound | Product | Signal for [M+H]⁺ or [M+Na]⁺ increases over time. | Monitors the rate of product formation. |

| Hydrolyzed Product | Byproduct | Signal corresponding to the sulfonic acid. | Indicates the presence of water and product instability. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR provides information about the molecule's structure in solution, single-crystal X-ray crystallography offers an unambiguous and precise depiction of the molecular structure in the solid state. It stands as the definitive method for determining the three-dimensional arrangement of atoms, including absolute stereochemistry.

For this compound, a successful crystallographic analysis would yield a wealth of structural data:

Unambiguous Connectivity: It would definitively confirm the atomic framework, leaving no doubt about the molecular structure.

Precise Geometric Parameters: X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the strain within the four-membered azetidine ring and how it is influenced by the electron-withdrawing cyano and sulfonyl chloride groups.

Solid-State Conformation: The analysis reveals the exact conformation of the molecule as it exists in the crystal lattice, including the precise puckering of the azetidine ring. The structures of related azetidine sulfonyl fluorides have been successfully characterized using this technique. nih.gov

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, highlighting non-covalent forces such as dipole-dipole interactions that govern the material's bulk properties.

This technique is the gold standard for structural elucidation and provides a static, high-resolution snapshot that complements the dynamic, solution-state information obtained from NMR. mdpi.com

Chromatographic and Separation Techniques for Reaction Optimization and Product Purity Assessment

Chromatographic methods are essential tools for the practical synthesis of this compound. They are employed to monitor the progress of a reaction, optimize its conditions for maximum yield and minimal byproduct formation, and ultimately assess the purity of the final isolated product.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for this purpose.

Reaction Optimization: By taking aliquots from a reaction mixture over time, RP-HPLC can be used to track the disappearance of starting materials and the appearance of the product. researchgate.net This allows chemists to precisely determine the optimal reaction time and study the effects of varying temperature, concentration, or catalysts.

Purity Assessment: HPLC provides a quantitative measure of product purity. Due to the high reactivity of sulfonyl chlorides, method development must ensure that the compound does not degrade on the column or in the mobile phase. researchgate.netgoogle.com While UV detectors are common, a universal detector like a Charged Aerosol Detector (CAD) can be advantageous as it responds to all non-volatile analytes, providing a more accurate assessment of impurity profiles, including those that lack a UV chromophore. wiley.com

Gas Chromatography (GC) can also be used, but often requires derivatization.

Limitations: Sulfonyl chlorides are often thermally labile and can decompose in the hot injector of a gas chromatograph. core.ac.uk

Derivatization: A common strategy is to convert the sulfonyl chloride into a more stable and volatile derivative, such as a sulfonamide (e.g., by reaction with diethylamine). core.ac.uk The resulting sulfonamide can then be readily analyzed by GC or GC-MS to determine yield and isomeric purity, providing an indirect but reliable measure of the original sulfonyl chloride product. core.ac.uk

Table 3: Comparison of Chromatographic Methods for Analysis

| Technique | Primary Use | Advantages | Disadvantages |

|---|---|---|---|

| RP-HPLC | Reaction monitoring, Purity assessment | Direct analysis of the compound; High resolution; Quantitative. | Potential for on-column degradation; Requires a chromophore for sensitive UV detection. google.com |

| GC-MS | Purity and byproduct analysis | High separation efficiency; Provides mass spectral data for peak identification. | Requires derivatization to a more stable compound (e.g., sulfonamide) due to thermal instability of sulfonyl chlorides. core.ac.uk |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyanoazetidine-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous sulfonyl chlorides are synthesized using benzene sulfonyl chloride derivatives reacted with amines or isocyanates under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis . Solvent selection (e.g., dichloromethane or chloroform) and reaction temperature (0–25°C) are critical for yield optimization. Post-synthesis, intermediates are purified via recrystallization or column chromatography .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What purification techniques are most effective for isolating this compound post-synthesis?

- Methodological Answer :

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate byproducts .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy .

Advanced Research Questions

Q. How does the choice of solvent and temperature influence the reaction kinetics and yield in the synthesis of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity of sulfonyl chlorides, while protic solvents may promote hydrolysis. Solvent dielectric constant correlates with reaction rate .

- Temperature Optimization : Lower temperatures (0–5°C) reduce side reactions (e.g., sulfonic acid formation), while higher temperatures (20–25°C) accelerate reaction completion. Kinetic studies via in-situ FTIR or GC-MS can monitor progress .

Q. What analytical methods are recommended for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm molecular structure by comparing chemical shifts with computational models (e.g., DFT calculations) .

- IR Spectroscopy : Identify S=O (1360–1180 cm⁻¹) and C≡N (2250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns .

Q. How can researchers address challenges related to the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Dependence : Conduct accelerated degradation tests in buffers (pH 2–12) at 40°C. Monitor hydrolysis via HPLC to identify optimal storage conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >100°C for sulfonyl chlorides) .

- Stabilizers : Add desiccants (e.g., molecular sieves) to containers to mitigate moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.